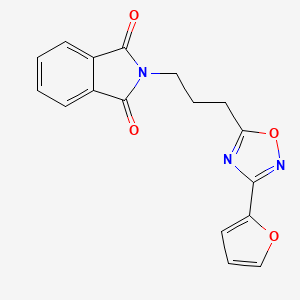

2-(3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)propyl)isoindoline-1,3-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

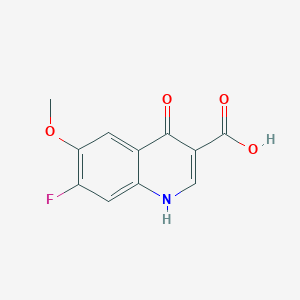

The compound “2-(3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)propyl)isoindoline-1,3-dione” is a complex organic molecule that contains several functional groups and structural features. It includes an isoindoline-1,3-dione group, a furan ring, and a 1,2,4-oxadiazole ring .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Indole derivatives, for example, are often crystalline and colorless .Applications De Recherche Scientifique

Synthesis and Chemical Properties

Effective Synthesis Methods

A study by Tkachuk et al. (2020) developed an effective method for synthesizing 2-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid, a compound structurally related to the queried chemical. This method involved thermal heterocyclization of 3-(hydroxyimino)isoindolin-1-one, highlighting a novel approach to creating oxadiazole derivatives with potential for further application in scientific research (Tkachuk et al., 2020).

Cascade Annulation for Multisubstituted Furan-3-carbothioates

Bai et al. (2018) reported a Brønsted acid-promoted, formal (3 + 2) annulation strategy for synthesizing multisubstituted furan-3-carbothioates. This method demonstrated the regioselective annulation of α-oxo ketene dithioacetals, utilizing isoindoline-1,3-dione-derived propargyl alcohols, marking a significant advancement in the synthesis of furan derivatives (Bai et al., 2018).

Biological Activities

Antioxidant and Anticancer Activities

Tumosienė et al. (2020) synthesized novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, including structures incorporating the isoindoline-1,3-dione moiety. These compounds were evaluated for their antioxidant activity and showed promising results against human glioblastoma and breast cancer cell lines, indicating potential therapeutic applications (Tumosienė et al., 2020).

Energetic Materials and Insensitive Explosives

Yu et al. (2017) explored the synthesis of 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan and its derivatives as insensitive energetic materials. These compounds, combining 1,2,5- and 1,2,4-oxadiazole rings, demonstrated moderate thermal stabilities and insensitivity to impact and friction, suggesting their use in safer explosive formulations (Yu et al., 2017).

Molecular Docking and Antibacterial Activity

Khumar et al. (2018) conducted a study on novel synthesized pyrazole derivatives, including those derived from furan-2-yl compounds, evaluating their antibacterial activity through molecular docking. This research provides insights into the potential use of furan derivatives in developing new antibacterial agents (Khumar et al., 2018).

Mécanisme D'action

Target of action

The compound contains an isoindoline-1,3-dione moiety, which is found in many bioactive compounds . These compounds often bind with high affinity to multiple receptors , but without specific information on this compound, it’s difficult to identify its primary targets.

Mode of action

The mode of action would depend on the specific targets of the compound. For example, some isoindoline-1,3-dione derivatives have been found to have antimicrobial and antifungal properties, potentially through binding to cell membranes .

Biochemical pathways

Again, without specific information, it’s hard to say which biochemical pathways this compound would affect. Compounds with similar structures have been found to interact with a variety of pathways, including those involved in inflammation, cancer, and viral infections .

Result of action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Some isoindoline-1,3-dione derivatives have been found to have antimicrobial and antifungal effects .

Orientations Futures

Propriétés

IUPAC Name |

2-[3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]propyl]isoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O4/c21-16-11-5-1-2-6-12(11)17(22)20(16)9-3-8-14-18-15(19-24-14)13-7-4-10-23-13/h1-2,4-7,10H,3,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRGKVZVBWMHAAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCC3=NC(=NO3)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4-(5-Chloro-2-methoxybenzyl)piperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B2976001.png)

![Tert-butyl 4-[[cyano-(4-fluorophenyl)methyl]amino]-4-oxobutanoate](/img/structure/B2976009.png)

![(E)-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-methyl-3-phenylacrylamide](/img/structure/B2976017.png)

![2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-benzodioxol-5-yl)acetamide](/img/structure/B2976019.png)

![5-methyl-2-(((4-phenyl-4H-1,2,4-triazol-3-yl)thio)methyl)imidazo[1,2-a]pyridine hydrobromide](/img/structure/B2976021.png)

![N-(2-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-2-oxoethyl)-3-fluorobenzenesulfonamide](/img/structure/B2976022.png)

![3-[(1,3-Benzodioxol-5-ylmethyl)amino]-6-(4-methoxybenzyl)-1,2,4-triazin-5-ol](/img/structure/B2976023.png)